2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine
Overview
Description
2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine, also known as 3-ethyl-1,2,4-oxadiazol-5-yl-2-chloropyridine, is a heterocyclic compound that has been widely studied due to its unique properties. It is a colorless, crystalline solid with a melting point of 81 °C and a boiling point of 181 °C. This compound has many potential applications in scientific research, such as in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in the study of mechanisms of action.
Scientific Research Applications
Agricultural Chemical Research
2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine: has been studied for its potential use in agricultural chemistry, particularly as a component in the synthesis of compounds with nematocidal and antifungal activities . These compounds are crucial in developing new pesticides that can protect crops from various diseases and pests, thereby ensuring food security.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized in the synthesis of 1,2,4-oxadiazole derivatives . These derivatives have shown promise as anti-infective agents , with activities against bacteria, viruses, and protozoa . Their potential for structure-activity relationship (SAR) studies makes them valuable in drug discovery and development.
Material Science
The compound’s derivatives are also significant in material science. They have been used to create high-energy materials and energetic cores due to their favorable oxygen balance and positive heat of formation . This application is essential for developing new materials with specific energy requirements.
Energy Sector
In the energy sector, 1,2,4-oxadiazole derivatives , which can be synthesized using 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine, are explored for their potential as high-energy molecules . These molecules could be used in various applications, including as fuel additives or new energy sources.
Environmental Science
Environmental science research has investigated the use of 1,2,4-oxadiazole derivatives for their non-toxicity and potential environmental applications . The derivatives could be used in environmentally friendly pesticides or as part of biodegradable materials.
Biochemistry
In biochemistry, the compound is part of studies on enzyme inhibition and molecular docking . These studies are crucial for understanding biological processes and developing new treatments for diseases related to enzyme malfunction or overactivity.
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various biological targets, disrupting essential processes in the pathogens .
Mode of Action
1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring allow for these interactions .
Biochemical Pathways
1,2,4-oxadiazoles have been shown to interfere with various biochemical pathways in pathogens, leading to their anti-infective properties .
Result of Action
Compounds with the 1,2,4-oxadiazole moiety have been associated with anti-infective activities, suggesting that they may disrupt essential processes in pathogens .
properties
IUPAC Name |
5-(2-chloropyridin-4-yl)-3-ethyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-2-8-12-9(14-13-8)6-3-4-11-7(10)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDXONLENQOMFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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